REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[N:9][N:10]([CH3:13])[C:11]=1[NH2:12].[C:14](OC(=O)C)(=[O:16])C.C(O)=O>C(N(CC)CC)C.[Cl-].[Na+].O>[NH2:12][C:11]1[N:10]([CH3:13])[N:9]=[CH:8][C:7]=1[NH:6][CH:14]=[O:16] |f:0.1,5.6.7|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O.NC=1C=NN(C1N)C
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Name
|
|
Quantity
|
29.2 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
9.87 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
7.96 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
brine
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
was stirred at 0° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
was stirred at 40° C. for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
|
Details
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cooled to 0° C.
|
Type
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ADDITION
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Details
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added dropwise to the above solution at 0° C
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Type
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STIRRING
|
Details
|
The whole mixture was stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
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Details
|
the whole mixture was extracted with tetrahydrofuran
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C)NC=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |